1-Ethyl-2-methylphenanthrene
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-2-methylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives under Friedel-Crafts conditions. This reaction typically uses an alkyl halide (such as ethyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to introduce the ethyl and methyl groups onto the phenanthrene core . Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-methylphenanthrene undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-2-methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its interactions with biological systems can provide insights into the behavior of similar PAHs in living organisms.
Medicine: Although not a common pharmaceutical agent, its structural analogs may have potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-Ethyl-2-methylphenanthrene exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies on similar PAHs suggest potential interactions with cytochrome P450 enzymes and other metabolic pathways .
Comparison with Similar Compounds
1-Ethyl-2-methylphenanthrene can be compared to other phenanthrene derivatives and polycyclic aromatic hydrocarbons, such as:
Phenanthrene: The parent compound, consisting of three fused benzene rings without any alkyl substitutions.
1-Methylphenanthrene: A similar compound with a single methyl group attached to the phenanthrene core.
2-Ethylphenanthrene: Another derivative with an ethyl group at a different position on the phenanthrene ring.
Properties
CAS No. |
61983-53-7 |
---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-ethyl-2-methylphenanthrene |
InChI |
InChI=1S/C17H16/c1-3-14-12(2)8-10-17-15-7-5-4-6-13(15)9-11-16(14)17/h4-11H,3H2,1-2H3 |
InChI Key |
VLNXCHLISOFWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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